molecular formula C9H4BrF2NO2 B1413528 5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid CAS No. 1805593-71-8

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid

Cat. No.: B1413528
CAS No.: 1805593-71-8
M. Wt: 276.03 g/mol
InChI Key: LLVLHYSJTMAQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoic acid core. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced techniques such as tubular diazotization to prepare diazonium salts, which are then subjected to nucleophilic substitution reactions under controlled conditions to minimize side reactions and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic aromatic substitution reactions typically require strong bases like sodium hydride and polar aprotic solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby modulating specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Cyano-3-(difluoromethyl)benzoic acid

Uniqueness

5-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both a cyano group and a difluoromethyl group on the benzoic acid core differentiates it from other similar compounds, making it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-cyano-3-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-4-1-5(8(11)12)7(3-13)6(2-4)9(14)15/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVLHYSJTMAQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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